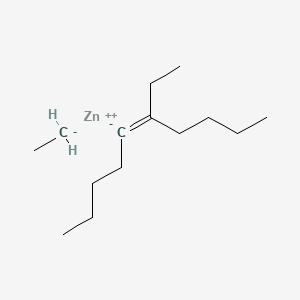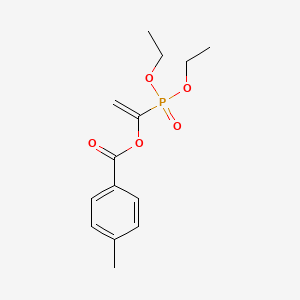
1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate is an organic compound that belongs to the class of phosphonates It is characterized by the presence of a diethoxyphosphoryl group attached to an ethenyl group, which is further connected to a 4-methylbenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate typically involves the reaction of diethyl phosphite with an appropriate precursor, such as 4-methylbenzaldehyde, under specific conditions. One common method involves the use of a palladium-catalyzed α,β-homodiarylation of vinyl esters . This method significantly improves the overall yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts, solvents, and reaction parameters plays a crucial role in the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphonic acids.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted phosphonates.
Aplicaciones Científicas De Investigación
1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phosphonate derivatives.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate involves its interaction with specific molecular targets. The diethoxyphosphoryl group can interact with enzymes and proteins, affecting their function. The compound may also participate in signaling pathways, influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate can be compared with other similar compounds, such as:
Diethyl benzylphosphonate: Similar structure but different functional groups.
Methyl 4-((diethoxyphosphoryl)methyl)benzoate: Similar backbone with variations in substituents.
1-Diethoxyphosphoryl-4-methylbenzene: A related compound with a different substitution pattern.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
916906-00-8 |
|---|---|
Fórmula molecular |
C14H19O5P |
Peso molecular |
298.27 g/mol |
Nombre IUPAC |
1-diethoxyphosphorylethenyl 4-methylbenzoate |
InChI |
InChI=1S/C14H19O5P/c1-5-17-20(16,18-6-2)12(4)19-14(15)13-9-7-11(3)8-10-13/h7-10H,4-6H2,1-3H3 |
Clave InChI |
JMQYYHGVKQOLLN-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(=C)OC(=O)C1=CC=C(C=C1)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]-](/img/structure/B12603039.png)
![4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid](/img/structure/B12603044.png)
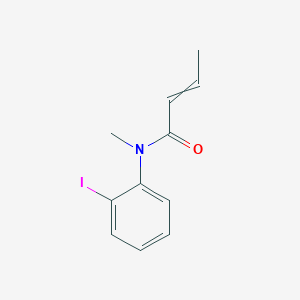
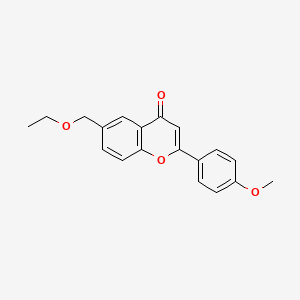

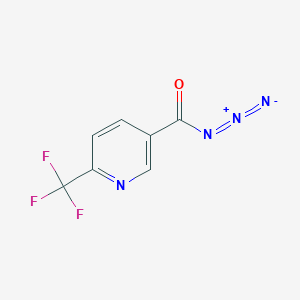
![Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-](/img/structure/B12603069.png)


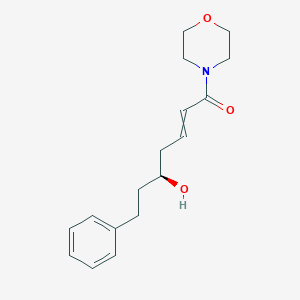
![4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine](/img/structure/B12603103.png)
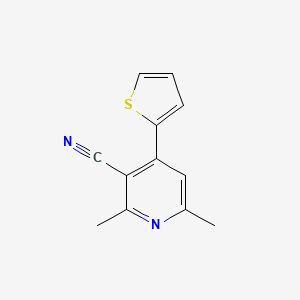
![N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B12603120.png)
